molecular formula C20H17BrN2O3 B11116067 Ethyl 2-{[2-(3-bromophenyl)quinolin-4-yl]formamido}acetate

Ethyl 2-{[2-(3-bromophenyl)quinolin-4-yl]formamido}acetate

Cat. No.: B11116067
M. Wt: 413.3 g/mol
InChI Key: ALZWAFHJCRSLNB-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(3-bromophenyl)quinolin-4-yl]formamido}acetate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[2-(3-bromophenyl)quinolin-4-yl]formamido}acetate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde in the presence of a base.

    Bromination: The quinoline core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formylation: The brominated quinoline is then formylated using formic acid or a formylating reagent to introduce the formamido group.

    Esterification: Finally, the compound is esterified with ethyl acetate under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(3-bromophenyl)quinolin-4-yl]formamido}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium az

Properties

Molecular Formula

C20H17BrN2O3

Molecular Weight

413.3 g/mol

IUPAC Name

ethyl 2-[[2-(3-bromophenyl)quinoline-4-carbonyl]amino]acetate

InChI

InChI=1S/C20H17BrN2O3/c1-2-26-19(24)12-22-20(25)16-11-18(13-6-5-7-14(21)10-13)23-17-9-4-3-8-15(16)17/h3-11H,2,12H2,1H3,(H,22,25)

InChI Key

ALZWAFHJCRSLNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Br

Origin of Product

United States

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